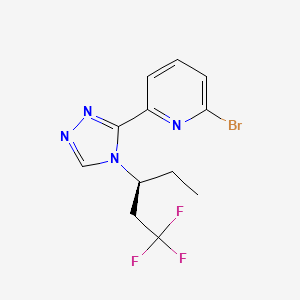
(S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a bromine atom, a trifluoropentyl group, and a triazole ring attached to a pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Trifluoropentyl Group: This can be achieved through nucleophilic substitution reactions, where a trifluoropentyl halide reacts with the triazole intermediate.
Bromination: The final step involves the bromination of the pyridine ring, which can be carried out using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted pyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the triazole or pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine or triazole-containing molecules.
Mécanisme D'action
The mechanism of action of (S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoropentyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(4-(1,1,1-trifluoropropyl)-4H-1,2,4-triazol-3-yl)pyridine
- 2-Bromo-6-(4-(1,1,1-trifluorobutyl)-4H-1,2,4-triazol-3-yl)pyridine
- 2-Bromo-6-(4-(1,1,1-trifluorohexyl)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
The uniqueness of (S)-2-Bromo-6-(4-(1,1,1-trifluoropentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine lies in its specific combination of a brominated pyridine ring, a trifluoropentyl group, and a triazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H12BrF3N4 |
|---|---|
Poids moléculaire |
349.15 g/mol |
Nom IUPAC |
2-bromo-6-[4-[(3S)-1,1,1-trifluoropentan-3-yl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C12H12BrF3N4/c1-2-8(6-12(14,15)16)20-7-17-19-11(20)9-4-3-5-10(13)18-9/h3-5,7-8H,2,6H2,1H3/t8-/m0/s1 |
Clé InChI |
SVUBFWUUGMZCLB-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br |
SMILES canonique |
CCC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


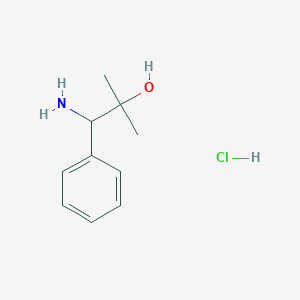

![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
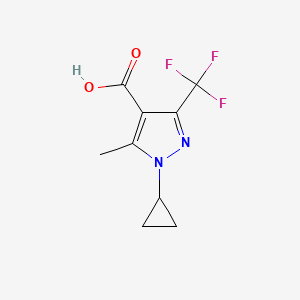
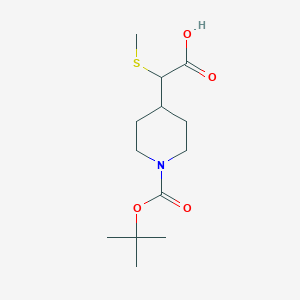
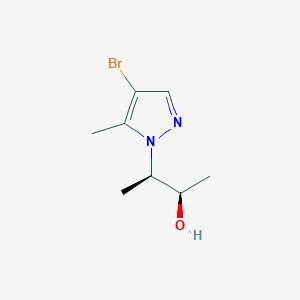
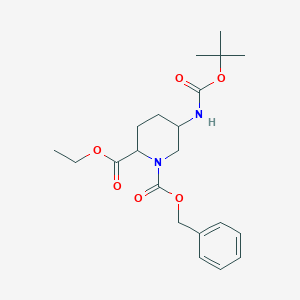
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
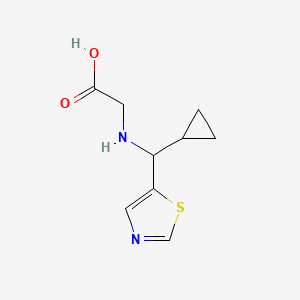

![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)

